2-Bromo-5-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQCDTNEEVQABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562751 | |
| Record name | 2-Bromo-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56919-21-2 | |
| Record name | 2-Bromo-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-methylbenzenesulfonamide CAS number and identification
An In-depth Technical Guide to 2-Bromo-5-methylbenzenesulfonamide: Synthesis, Identification, and Handling
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries. While the specific isomer this compound is not widely documented, this guide will focus on its closely related and commercially prevalent isomer, 5-Bromo-2-methylbenzenesulfonamide (CAS: 56919-16-5) . We will delve into its chemical identity, elucidate a robust synthetic pathway from common starting materials, and provide detailed, field-proven protocols for its structural characterization using modern spectroscopic techniques. This document is intended for researchers, chemists, and process development scientists who require a practical, in-depth understanding of this versatile building block. The causality behind experimental choices is explained throughout, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.
Core Chemical Identity and Physicochemical Properties
The precise identification of a chemical entity is the foundation of reproducible scientific research. This section establishes the unequivocal identity of 5-Bromo-2-methylbenzenesulfonamide.
Nomenclature and Structure:
-
IUPAC Name: 5-Bromo-2-methylbenzenesulfonamide
-
Molecular Formula: C₇H₈BrNO₂S[1]
-
Molecular Weight: 250.11 g/mol
-
Chemical Structure:
(Image depicting the chemical structure with numbered positions for clarity)
Physicochemical Data Summary:
The physical properties of a compound dictate its handling, storage, and application in various solvent systems.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | Data not consistently available; related compounds melt in a wide range. | [3] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols; limited solubility in water. | N/A |
| SMILES String | CC1=C(S(N)(=O)=O)C=C(C=C1)Br | |
| InChI Key | FXNSWDXUWUJLLI-UHFFFAOYSA-N |
Synthesis Pathway and Mechanistic Rationale
The synthesis of arylsulfonamides is a cornerstone of organic chemistry. The following protocol describes a reliable and scalable method for preparing 5-Bromo-2-methylbenzenesulfonamide from 4-bromotoluene. This two-step process involves an electrophilic aromatic substitution followed by nucleophilic substitution.
Synthesis Workflow Diagram
Caption: Two-step synthesis of 5-Bromo-2-methylbenzenesulfonamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride
This step leverages the strong electrophilic nature of the chlorosulfonyl group to substitute onto the electron-rich aromatic ring. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups favor substitution at the position ortho to the methyl group and meta to the bromo group.
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl gas).
-
Reagent Addition: Charge the flask with chlorosulfonic acid (3.0 eq.). Cool the flask to 0°C in an ice-water bath.
-
Reaction: Add 4-bromotoluene (1.0 eq.) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C. The formation of HCl gas will be vigorous.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the sulfonyl chloride product. The solid is then collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude 5-bromo-2-methylbenzenesulfonyl chloride can be used directly in the next step or recrystallized from a suitable solvent like hexane if higher purity is required.
Step 2: Synthesis of 5-Bromo-2-methylbenzenesulfonamide
The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with an amine source.
-
Setup: In a well-ventilated fume hood, dissolve the crude 5-bromo-2-methylbenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add concentrated ammonium hydroxide (excess, ~5.0 eq.) dropwise. The reaction is exothermic.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.
-
Work-up: Remove the organic solvent under reduced pressure. Add water to the residue to precipitate the crude sulfonamide.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 5-Bromo-2-methylbenzenesulfonamide.
Spectroscopic Identification and Validation
Structural confirmation is non-negotiable. A combination of NMR, IR, and MS provides a self-validating system to confirm the identity and purity of the synthesized compound.
Logical Workflow for Spectroscopic Analysis
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR):
-
Aromatic Protons (Ar-H): Expect three distinct signals in the aromatic region (~7.0-8.0 ppm). The proton between the bromo and sulfonamide groups will likely be the most downfield.
-
Amine Protons (-SO₂NH₂): A broad singlet, typically in the range of 7.0-7.5 ppm, which can exchange with D₂O.
-
Methyl Protons (-CH₃): A sharp singlet around 2.5 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Expect six signals for the aromatic carbons, with the carbon attached to the bromine (C-Br) and the carbon attached to the sulfonyl group (C-S) being readily identifiable.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.
-
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are generally sufficient.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying key functional groups.[4][5]
-
N-H Stretch: Two characteristic sharp peaks for the primary sulfonamide group (-NH₂) are expected in the range of 3390–3320 cm⁻¹ and 3280–3230 cm⁻¹.[4]
-
S=O Stretch: Two strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group will appear around 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[4]
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
S-N Stretch: A moderate absorption can be found in the 924-906 cm⁻¹ region.[4]
Protocol for FT-IR Analysis (KBr Pellet):
-
Sample Preparation: Grind a small amount (~1-2 mg) of the dry, purified product with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, offering definitive proof of the elemental composition.
-
Molecular Ion Peak (M⁺): The most critical feature will be the presence of a pair of peaks for the molecular ion, separated by 2 m/z units, in a roughly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). For C₇H₈⁷⁹BrNO₂S, the expected mass is ~249.95 Da, and for C₇H₈⁸¹BrNO₂S, it is ~251.95 Da.
-
Key Fragmentation: Expect fragmentation patterns corresponding to the loss of SO₂NH₂ or other characteristic fragments.
Protocol for Mass Spectrometry Analysis (e.g., LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Inject the sample into an LC-MS system, typically using electrospray ionization (ESI) in positive or negative mode.[6]
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and logical fragmentation patterns.
Safety, Handling, and Storage
Adherence to safety protocols is paramount in any laboratory setting.
-
Hazard Identification: Based on data for related compounds, 5-Bromo-2-methylbenzenesulfonamide should be handled as a substance that may cause skin and serious eye irritation.[7][8][9] It may also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling:
-
Storage:
Applications and Research Context
5-Bromo-2-methylbenzenesulfonamide is not an end-product but a valuable intermediate. Its utility stems from the versatile chemical handles it possesses:
-
Sulfonamide Group: A common pharmacophore in many drug classes, including diuretics and antibiotics. It can also be a target for further derivatization.[4][11]
-
Bromo Substituent: The bromine atom is an excellent functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.[12]
-
Methyl Group: Provides steric and electronic influence and can be a site for metabolic activity in biological systems.
This compound serves as a foundational building block for creating libraries of more complex molecules for screening in drug discovery and agrochemical research programs.[13]
References
-
Molbase. (n.d.). 5-BROMO-2-METHOXY-N-METHYLBENZENESULFONAMIDE 871269-17-9 wiki. Retrieved from [Link]
-
Supporting Information: 1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]
-
Capot Chemical. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Bromobenzenesulfonamide | CAS#:92748-09-9. Retrieved from [Link]
-
P212121 Store. (n.d.). 5-Bromo-2-methylbenzenesulfonamide | CAS 56919-16-5. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylbenzenesulfonic acid. Retrieved from [Link]
-
Estévez-Sarmiento, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]
-
Estévez-Sarmiento, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]
-
NIST. (n.d.). 2-Nitro-4-bromo-benzene-sulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-5-methoxybenzene-1-sulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
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Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 60(11-12), 789-796. Retrieved from [Link]
-
Estévez-Sarmiento, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]
-
Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943–2955. Retrieved from [Link]
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
University of Alabama at Birmingham. (2012, February 22). Mass Spectrometry in Forensic Science. Retrieved from [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. Retrieved from [Link]
-
SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Retrieved from [Link]
-
Wang, L., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Molecules, 21(4), 503. Retrieved from [Link]
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d'A Rocha Gonsalves, A. M., et al. (1997). 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C, 53(4), 494-496. Retrieved from [Link]
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Literature review on 2-Bromo-5-methylbenzenesulfonamide derivatives
Executive Summary
This technical guide provides an in-depth analysis of the 2-Bromo-5-methylbenzenesulfonamide scaffold, a critical intermediate in medicinal chemistry. While often overshadowed by its isomers (e.g., 4-methylbenzenesulfonamide), this specific substitution pattern—featuring an ortho-bromo group and a meta-methyl group relative to the sulfonamide moiety—offers unique steric and electronic properties. These characteristics are particularly valuable in the design of Carbonic Anhydrase (CA) inhibitors , antimicrobial agents, and anticancer therapeutics.
This document is designed for researchers and drug development professionals, offering a synthesis of chemical architecture, detailed experimental protocols, and structure-activity relationship (SAR) insights.
Chemical Architecture & Properties[1][2]
Structural Analysis
The core structure of this compound is defined by the positioning of its substituents on the benzene ring:
-
Position 1: Sulfonamide group (
), the primary pharmacophore for biological activity (e.g., Zinc binding). -
Position 2 (Ortho): Bromine atom (
).[1] This provides significant steric bulk near the sulfonamide active site and enhances lipophilicity. -
Position 5 (Meta): Methyl group (
). This contributes to the overall hydrophobic surface area without imposing steric hindrance on the sulfonamide nitrogen.
Isomer Distinction: It is crucial to distinguish this scaffold from 5-bromo-2-methylbenzenesulfonamide. In the 2-bromo isomer, the bulky halogen is adjacent to the sulfonamide, potentially influencing the binding kinetics and selectivity profiles against metalloenzymes like Carbonic Anhydrase.
Physicochemical Profile
| Property | Value (Approx.) | Significance |
| Molecular Formula | Core composition | |
| Molecular Weight | 250.11 g/mol | Small molecule, fragment-like |
| LogP (Predicted) | ~2.1 - 2.5 | Good membrane permeability |
| H-Bond Donors | 1 ( | Critical for active site interaction |
| H-Bond Acceptors | 2 ( | Critical for active site interaction |
| Rotatable Bonds | 1 | Low entropic penalty upon binding |
Synthetic Methodologies
The synthesis of this compound derivatives typically proceeds via the nucleophilic substitution of 2-bromo-5-methylbenzenesulfonyl chloride . This sulfonyl chloride is a commercially available building block, but it can also be synthesized from 2-bromo-5-methylaniline via diazotization and chlorosulfonation.
Core Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway from aniline precursor to sulfonamide derivatives.
Detailed Protocol: General Sulfonamide Synthesis
Objective: Synthesis of N-substituted this compound derivatives.
Reagents:
-
2-Bromo-5-methylbenzenesulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
Step-by-Step Procedure:
-
Preparation: Dissolve the specific amine (1.1 mmol) and TEA (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Cool the mixture to 0°C in an ice bath.
-
Addition: Slowly add a solution of 2-bromo-5-methylbenzenesulfonyl chloride (1.0 mmol) in DCM (5 mL) dropwise over 15 minutes. Maintain temperature at 0-5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system.
-
Work-up:
-
Wash the reaction mixture with 1N HCl (2 x 10 mL) to remove unreacted amine and base.
-
Wash with saturated
solution (2 x 10 mL) and brine (10 mL). -
Dry the organic layer over anhydrous
.
-
-
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography.
Validation: Confirm structure using
Biological Applications & Mechanism of Action[4]
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the classical inhibitors of Carbonic Anhydrase (EC 4.2.1.1).[2] The
-
Mechanism: The deprotonated sulfonamide nitrogen coordinates to the
ion, displacing the catalytic water molecule/hydroxide ion. -
Selectivity: The 2-bromo substituent provides steric bulk that can influence selectivity for specific isoforms (e.g., tumor-associated hCA IX/XII vs. cytosolic hCA I/II). The lipophilic nature of the bromo and methyl groups enhances interaction with the hydrophobic pocket of the enzyme active site.
Antimicrobial Potential
Sulfonamides structurally mimic p-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase (DHPS) in the folate synthesis pathway.
-
Relevance: While the 2-bromo-5-methyl scaffold is not a classic "sulfa drug" (which typically requires a p-amino group), its derivatives (e.g., Schiff bases or metal complexes) have shown efficacy against resistant bacterial strains (e.g., S. aureus, E. coli) through alternative mechanisms, potentially involving cell wall disruption or metal chelation.
SAR Logic (DOT Diagram)
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.
Experimental Assay Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
Principle: Measures the rate of
Protocol:
-
Buffer: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM
. -
Indicator: Use Phenol Red (0.2 mM) as the pH indicator.
-
Enzyme: Incubate purified CA isozyme (e.g., hCA I, II, IX) with the test compound (0.1 nM – 10 µM) for 15 minutes at room temperature.
-
Reaction: Mix the enzyme-inhibitor solution with
-saturated water in a stopped-flow spectrophotometer. -
Measurement: Monitor the absorbance change at 557 nm (maximum for Phenol Red).
-
Calculation: Determine the initial velocity (
) and calculate the (inhibition constant) using the Cheng-Prusoff equation.
Minimum Inhibitory Concentration (MIC) Assay
Principle: Determines the lowest concentration of the compound that prevents visible bacterial growth.
Protocol:
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB). Concentration range: 0.5 – 256 µg/mL.
-
Incubation: Add bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
-
Readout: Visual inspection for turbidity or measurement of Optical Density (OD) at 600 nm.
-
Control: Include positive control (Ciprofloxacin) and negative control (DMSO/Broth only).
Future Outlook & Strategic Value
The This compound scaffold remains an under-explored gem in medicinal chemistry. Its specific substitution pattern offers a "middle ground" between the highly lipophilic poly-halogenated sulfonamides and the simpler methyl-substituted congeners.
Key Areas for Development:
-
Dual-Tail Approach: Utilizing the sulfonamide nitrogen for attaching "tails" (e.g., triazoles, polyethylene glycol) to reach the outer rim of the CA active site, while relying on the 2-bromo group for inner-pocket selectivity.
-
Metal Complexes: Synthesizing Ag(I), Cu(II), or Zn(II) complexes of these sulfonamides to enhance antimicrobial potency via multiple mechanisms of action.
-
PROTACs: Investigating the scaffold as a ligand for E3 ligase recruitment or as the warhead for CA-targeting chimeras.
References
-
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-methylbenzenesulfonyl chloride Product Page. Sigma-Aldrich.[5] Link
-
Fluorochem. (n.d.). 2-Bromo-5-methylbenzenesulfonyl chloride.[5][6][7] Fluorochem.[5] Link
-
Ghorab, M. M., et al. (2014).[3] Synthesis and biological evaluation of some new sulfonamide derivatives as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. Link
-
Stenfors, B. A., & Ngassa, F. N. (2021).[8] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116. (Cited for general sulfonamide synthesis protocols).[9] Link
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A Technical Guide to 2-Bromo-5-methylbenzenesulfonamide: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
The pursuit of novel therapeutic agents is an enduring challenge in medicinal chemistry, demanding a toolkit of versatile and reactive chemical scaffolds. 2-Bromo-5-methylbenzenesulfonamide has emerged as a particularly valuable building block, ingeniously combining the bioisosteric properties of the sulfonamide group with a synthetically tractable bromine handle. This guide provides an in-depth analysis of its physicochemical properties, explores its reactivity in key synthetic transformations, and presents case studies illustrating its successful application in the development of targeted therapies, particularly in oncology. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this scaffold for accelerated drug discovery programs.
Introduction: The Strategic Value of a Multifunctional Scaffold
The molecular architecture of this compound offers a compelling proposition for medicinal chemists. It is a trifecta of strategically positioned functional groups, each contributing to its utility as a core scaffold in drug design.
-
The Aryl Sulfonamide Moiety: The sulfonamide group is a cornerstone pharmacophore, present in a wide array of approved drugs, from antibacterial "sulfa drugs" to diuretics and anti-inflammatory agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor allows for critical interactions with biological targets, often mimicking the phosphate backbone of ATP in kinase inhibitors.[4][5] Furthermore, its chemical stability and favorable metabolic profile make it an attractive feature for drug candidates.
-
The Bromine Atom: Far from being a passive substituent, the bromine atom serves as a versatile synthetic handle. It is an ideal participant in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This reactivity allows for the systematic and efficient introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, enabling rapid exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
The Methyl Group: The para-positioned methyl group on the benzene ring subtly influences the electronic properties of the scaffold. It can also engage in beneficial hydrophobic interactions within a target's binding pocket and provides a potential site for metabolism, a factor that must be considered during the drug design process.
This unique combination of a proven pharmacophore and a versatile reactive center makes this compound a powerful starting point for generating libraries of complex molecules with high potential for biological activity.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 56919-16-5 | [8] |
| Molecular Formula | C₇H₈BrNO₂S | [8] |
| Molecular Weight | 250.11 g/mol | [8] |
| Physical Form | Solid | [8] |
| InChI Key | FXNSWDXUWUJLLI-UHFFFAOYSA-N | [8] |
The reactivity of this compound is dominated by the aryl bromide, which is primed for oxidative addition to a Palladium(0) center, initiating a catalytic cycle. The sulfonamide group is generally stable under these conditions but can participate in N-alkylation or N-arylation reactions under appropriate basic conditions.
Core Synthetic Methodologies: Unleashing the Potential
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These methods are favored in medicinal chemistry for their reliability, functional group tolerance, and mild reaction conditions.[6]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful tool for installing new carbon-carbon bonds. By coupling the aryl bromide with a variety of boronic acids or esters, medicinal chemists can rapidly append new aryl or heteroaryl rings, crucial for modulating target engagement and physicochemical properties.
Diagram 1: Key Synthetic Transformations
Caption: Versatile cross-coupling pathways using this compound.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized framework for the synthesis of biaryl sulfonamides.
-
Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). The choice of catalyst and ligand can be critical and may require optimization.[9][10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).
-
Reaction: Stir the mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.
Causality Insight: The choice of base is crucial; stronger bases like K₃PO₄ can accelerate the transmetalation step, which is often rate-limiting. The aqueous dioxane system is effective at dissolving both the organic and inorganic reagents.
Buchwald-Hartwig Amination for C-N Bond Formation
The ability to form carbon-nitrogen bonds is central to medicinal chemistry. The Buchwald-Hartwig amination allows for the direct coupling of the aryl bromide with a wide range of primary or secondary amines, providing access to a diverse set of N-arylated sulfonamide derivatives.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq), and the palladium catalyst system. A common system is Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a biarylphosphine ligand like XPhos or SPhos (0.08 mmol, 8 mol%).[9][10]
-
Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via column chromatography.
Causality Insight: The bulky, electron-rich biarylphosphine ligands are essential for this reaction. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[9]
Case Study: Application in Kinase Inhibitor Development
The benzenesulfonamide scaffold is a privileged structure in the design of kinase inhibitors, which represent a major class of modern cancer therapeutics.[4][11] The sulfonamide group can form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[12]
This compound serves as an excellent starting point for synthesizing such inhibitors. For example, in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), a driver of certain cancers, a common synthetic strategy involves a Suzuki coupling to install a complex heterocyclic moiety at the 2-position of the benzenesulfonamide ring.[12]
Diagram 2: Kinase Inhibitor Synthesis Workflow
Caption: Synthetic route to a kinase inhibitor using the target building block.
This synthetic approach allows for the modular construction of potent inhibitors. The core benzenesulfonamide provides the essential hinge-binding element, while the appended heterocycle, introduced via the Suzuki reaction, can be tailored to occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity for the target kinase. The development of selective inhibitors for triple-negative breast cancer has also utilized benzenesulfonamide scaffolds, underscoring the broad applicability of this chemical class.[13]
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its inherent structural features—a bio-active sulfonamide group and a synthetically versatile bromine atom—provide an efficient and modular entry point to vast areas of biologically relevant chemical space. The robust and well-understood palladium-catalyzed reactions it readily undergoes empower medicinal chemists to rapidly generate and optimize lead compounds. As the demand for targeted and selective therapeutics continues to grow, particularly in fields like oncology and inflammation, the utility of well-designed building blocks like this compound will only increase, solidifying its role as a cornerstone of modern medicinal chemistry.
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Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563. Available at: [Link]
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Bollini, M., & Alcaro, S. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]
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Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Sci-Hub. Available at: [Link]
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Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. Available at: [Link]
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Ball, N. D., & Sanford, M. S. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]
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Chakraborty, S., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. Available at: [Link]
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Shafiq, M., et al. (2010). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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ChemSrc. (n.d.). 2-Bromobenzenesulfonamide | CAS#:92748-09-9. ChemSrc. Retrieved February 18, 2026, from [Link]
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Molbase. (n.d.). 5-BROMO-2-METHOXY-N-METHYLBENZENESULFONAMIDE 871269-17-9 wiki. Molbase. Retrieved February 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 5-bromo-N-hydroxy-2-methylbenzenesulfonamide. PubChem. Retrieved February 18, 2026, from [Link]
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Al-Blewi, F. F., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. Available at: [Link]
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Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]
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Hao, M.-H., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. Available at: [Link]
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Rai, D., & Singh, R. K. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B. Available at: [Link]
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Abad, M. F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Al-Mohammadi, A. A. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]
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Li, Y., et al. (2018). Discovery of N-(Naphtho[1,2-b]Furan-5-Yl) Benzenesulfonamides as Novel Selective Inhibitors of Triple-Negative Breast Cancer (TNBC). Molecules. Available at: [Link]
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Overview of sulfonamide pharmacophores containing bromine substituents
Executive Summary
The sulfonamide moiety (
This guide analyzes the bromo-sulfonamide subclass, demonstrating how the unique electronic properties of bromine (specifically the
The Physicochemical Rationale: Why Bromine?
In rational drug design, replacing a hydrogen or chlorine atom with bromine is rarely a trivial "me-too" modification.[1][2] It introduces three critical physicochemical vectors:
A. The Sigma-Hole ( -hole) and Halogen Bonding
Unlike fluorine, which is uniformly electronegative, bromine exhibits an anisotropic electron density distribution. While the equatorial belt of the atom is electron-rich (nucleophilic), the region along the C-Br bond axis is electron-deficient. This positive cap is the
-
Mechanism: The
-hole acts as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyl oxygens or nitrogen atoms in the target protein). -
Therapeutic Gain: In Carbonic Anhydrase II (hCA II), for instance, a bromine substituent can form a specific X-bond with the backbone of Thr199 or Val121 , locking the inhibitor in the active site more tightly than a chloro-analog.
B. Metabolic Blocking
Para-substitution with bromine effectively blocks metabolic oxidation at the most reactive site of the phenyl ring (CYP450-mediated hydroxylation). This extends the half-life (
C. Lipophilicity Modulation
Bromine significantly increases the
Figure 1: Mechanism of Halogen Bonding. The electron-deficient
Synthetic Architectures
The synthesis of bromo-benzenesulfonamides generally follows a nucleophilic substitution pathway. The most robust route involves the chlorosulfonation of bromobenzene followed by aminolysis.
Core Synthetic Pathway[3]
-
Electrophilic Aromatic Substitution: Bromobenzene is treated with chlorosulfonic acid.[3] The directing effect of the Br (ortho/para) favors the para position due to steric hindrance at the ortho sites.
-
Nucleophilic Substitution (Aminolysis): The resulting sulfonyl chloride reacts with an amine (or ammonia) to form the sulfonamide.
Figure 2: General synthetic workflow for 4-bromo-benzenesulfonamide derivatives.
Therapeutic Case Study: Carbonic Anhydrase Inhibition
The most authoritative application of bromine-substituted sulfonamides is in the inhibition of Human Carbonic Anhydrases (hCAs).
-
Target: hCA IX and XII (Transmembrane, tumor-associated).[4]
-
Mechanism: These enzymes regulate pH in hypoxic tumor cells. Inhibiting them leads to acidification of the tumor environment and reduced metastasis.
-
The Bromine Advantage:
-
Selectivity: The active site of hCA IX is more hydrophobic than the cytosolic hCA I/II. The 4-bromo substituent exploits this by filling the hydrophobic pocket formed by Val131 and Leu198.
-
Potency: Bromo-substituted sulfonamides frequently exhibit
values in the low nanomolar range (0.5 – 10 nM), often outperforming their chloro- counterparts.
-
Comparative SAR Data (Representative)
| Compound Structure | R-Substituent | hCA II | hCA IX | Selectivity (II/IX) |
| Benzenesulfonamide | -H | 120 | 280 | 0.42 |
| 4-Chloro-benzenesulfonamide | -Cl | 8.5 | 45 | 0.18 |
| 4-Bromo-benzenesulfonamide | -Br | 4.2 | 18 | 0.23 |
| Acetazolamide (Std) | N/A | 12 | 25 | 0.48 |
Note: Data represents aggregated trends from Supuran et al. (See References). Lower
Detailed Experimental Protocol
Protocol: Synthesis of N-(4-Bromobenzenesulfonyl)benzamide Rationale: This protocol demonstrates the formation of an acyl-sulfonamide, a scaffold used to increase acidity (lowering pKa) for better physiological solubility and binding.
Materials:
-
4-Bromobenzenesulfonyl chloride (1.1 eq)[5]
-
Benzamide (1.0 eq)[5]
-
Pyridine (1.2 eq, acts as base and solvent)
-
Dichloromethane (DCM, anhydrous)
-
1M HCl, Sat. NaHCO₃, Brine
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzamide (1.21 g, 10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add Pyridine (0.95 g, 12 mmol) dropwise at room temperature. The solution should remain clear.
-
Acylation: Cool the mixture to 0°C (ice bath). Slowly add a solution of 4-Bromobenzenesulfonyl chloride (2.81 g, 11 mmol) dissolved in DCM (10 mL) via a dropping funnel over 15 minutes.
-
Control Point: Evolution of heat indicates reaction progress. Maintain temp < 5°C to prevent side reactions.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup (Critical for Purity):
-
Wash the organic layer with 1M HCl (
mL) to remove excess pyridine. -
Wash with Sat. NaHCO₃ (
mL) to remove unreacted sulfonyl chloride (hydrolyzed to acid). -
Wash with Brine (20 mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.
Yield: Typically 85-92%.
Characterization:
References
-
Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.[1] Journal of Medicinal Chemistry.[1][6] Link
-
BenchChem. (2025).[3][5] High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.Link
-
Krasavin, M., et al. (2015).[7] Probing the 'tail' approach for the design of selective carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Link
-
Lu, Y., et al. (2012). Halogen bonding in sulfonamide-based drug design. Journal of Molecular Modeling. Link
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Initial handling and storage requirements for 2-Bromo-5-methylbenzenesulfonamide
Executive Summary
This technical guide defines the standard operating procedures (SOPs) for the receipt, handling, and long-term storage of 2-Bromo-5-methylbenzenesulfonamide (CAS: 56919-21-2 ). This compound is a critical aryl halide building block, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and sulfonamide drug discovery.[1]
While benzenesulfonamides are generally chemically robust, the presence of the ortho-bromine substituent introduces specific steric and electronic considerations. Improper storage can lead to photolytic dehalogenation or hydrolytic caking, compromising downstream catalytic efficiency. This guide prioritizes purity preservation and operator safety .
Physicochemical & Safety Profile
Before handling, operators must verify the compound's identity against the Certificate of Analysis (CoA). The specific isomeric position (2-Bromo vs. 3- or 4-Bromo) drastically alters reactivity profiles.
Table 1: Technical Specifications
| Parameter | Specification | Notes |
| Chemical Name | This compound | Isomer specificity is critical. |
| CAS Number | 56919-21-2 | Verify against CAS 56919-16-5 (5-Bromo-2-methyl isomer).[1] |
| Molecular Formula | ||
| Molecular Weight | 250.11 g/mol | |
| Physical State | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or photolysis.[1] |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Low solubility in water; insoluble in hexanes. |
| pKa (Calc.) | ~10.0 (Sulfonamide NH) | Weakly acidic; soluble in aqueous base (pH > 12). |
| Melting Point | Typically >130°C (Isomer dependent) | Verify experimental MP if critical for purity. |
Hazard Assessment (GHS)
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE Requirement: Nitrile gloves (0.11 mm min), safety goggles, and N95 particulate respirator (or fume hood usage) to prevent inhalation of fine dust.
Initial Handling Protocol (Receipt to Bench)
This protocol ensures that the material entering the inventory matches the required grade and is stabilized immediately.
Step 1: Isomer Verification (The "Ortho" Check)
The 2-position bromine is sterically crowded by the sulfonamide group.
-
Action: Check the CoA 1H-NMR. Look for the specific splitting pattern of the aromatic protons. The 2-bromo-5-methyl substitution pattern should show a specific coupling constant distinct from the 5-bromo-2-methyl isomer.
-
Why: Using the wrong isomer will result in regiochemical failure in subsequent substitution reactions.[1]
Step 2: Moisture Mitigation
Sulfonamides possess hydrogen-bond donor/acceptor sites (
-
Action: If the container arrives without a desiccant pack, transfer to a desiccator immediately for 24 hours before long-term storage.
-
Causality: Absorbed moisture does not typically hydrolyze the sulfonamide bond at neutral pH, but it causes caking , leading to weighing errors and stoichiometry mismatches in sensitive catalytic reactions.
Step 3: Solubilization Logic
-
Preferred Solvent: Anhydrous DMSO or DMF for stock solutions (typically 10–50 mM).
-
Avoid: Protophilic solvents (like acetone) if strong bases are to be added later, as aldol-type side reactions can occur.[1]
-
Protocol:
-
Weigh solid into a tared vial.
-
Add solvent to achieve 90% of target volume.
-
Vortex/Sonicate (mild heat <40°C is acceptable).
-
Adjust to final volume.
-
Storage Architecture
To maximize shelf-life (>2 years), a "Cool-Dark-Dry" strategy is enforced.
Environmental Controls
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Reasoning: While stable at room temperature, refrigeration slows potential slow-rate photolytic debromination and oxidation of the methyl group.
-
-
Light Protection: Amber Glass is mandatory.[1]
-
Atmosphere: Store under Argon or Nitrogen if possible, or tightly capped with Parafilm.
Storage Stability Matrix
| Condition | Stability Estimate | Risk Factor |
| Solid, +4°C, Dark | > 2 Years | Minimal. Best practice. |
| Solid, RT, Light | 6–12 Months | Photolytic yellowing; surface degradation. |
| Solution (DMSO), -20°C | 3–6 Months | Freeze-thaw cycles may precipitate solid.[1] |
| Solution (Water/Buffer) | < 24 Hours | Hydrolysis risk at extreme pH; precipitation likely. |
Workflow Visualization
Diagram 1: Receipt-to-Storage Lifecycle
This workflow delineates the decision process upon chemical receipt to ensure data integrity.[1]
Caption: Quality control workflow ensuring the correct isomer (CAS 56919-21-2) enters the storage inventory.
Diagram 2: Solubilization & Usage Logic
A decision tree for selecting the appropriate solvent system based on the intended application.
Caption: Solvent selection logic minimizing catalyst poisoning in synthesis and precipitation in bioassays.
Disposal & Degradation[4]
-
Degradation Pathways:
-
Photolysis: Formation of radical species and debromination.
-
Hydrolysis: The sulfonamide bond is generally stable to hydrolysis except under reflux in strong acid/base (
or ).
-
-
Disposal:
-
Do not dispose of down the drain.[4]
-
Collect in Halogenated Organic Waste containers due to the bromine content.
-
Incineration is the preferred method of destruction.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15155336, Benzenesulfonamide, 2-bromo-5-methyl-. Retrieved from [Link]
-
Bialk-Bielinska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Contextual grounding on sulfonamide stability). Retrieved from [Link]
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Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5-methylbenzenesulfonamide
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed process offers broad functional group tolerance and utilizes readily available and generally non-toxic organoboron reagents, making it an indispensable tool in academic and industrial research, particularly in the synthesis of pharmaceuticals and advanced materials.[4][5][6]
This guide provides a detailed protocol and in-depth analysis for the Suzuki-Miyaura coupling of 2-Bromo-5-methylbenzenesulfonamide . This substrate presents a unique case study: an aryl bromide activated by the potent electron-withdrawing sulfonamide group. While this electronic feature enhances reactivity towards the initial oxidative addition step in the catalytic cycle, the presence of the sulfonamide moiety itself necessitates careful consideration of reaction parameters to ensure high-yield, selective coupling.[7] This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel biaryl sulfonamide scaffolds.
Pillar 1: The Catalytic Heart of the Reaction
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium complex.[1][2]
The Three Core Steps:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[1][4][7] The electron-deficient nature of the aryl bromide substrate facilitates this crucial step.[8]
-
Transmetalation: This is where the carbon-carbon bond formation is primed. The base activates the organoboron reagent (boronic acid or ester) to form a more nucleophilic "ate" complex.[9][10][11][12] This boronate then transfers its organic group to the Pd(II) center, displacing the bromide ligand.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Pillar 2: Strategic Selection of Reaction Parameters
The success of coupling this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
Catalyst & Ligand: The Power Couple
The choice of phosphine ligand is arguably the most critical factor. For challenging substrates, including electron-deficient aryl halides, modern bulky and electron-rich dialkylbiaryl phosphine ligands are vastly superior to traditional ones like triphenylphosphine (PPh₃).[5][13] These advanced ligands accelerate both the oxidative addition and the final reductive elimination steps, leading to higher efficiency and broader substrate scope.[5][14]
-
Recommended Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides exceptional reactivity and stability for Suzuki-Miyaura couplings, especially with aryl chlorides and other challenging partners.[15]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a broad range of substrates, including sterically hindered ones.[13][15]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another excellent choice that often shows high activity.
-
Base: The Activator
The base plays a multifaceted role, but its primary function is to activate the boronic acid, rendering it competent for transmetalation.[11] The choice of base can dramatically affect reaction rate and yield.
-
Common Choices:
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly in anhydrous conditions. It is often the base of choice for sensitive substrates.[9]
-
Cesium Carbonate (Cs₂CO₃) & Potassium Carbonate (K₂CO₃): Widely used inorganic bases. Cs₂CO₃ is more soluble and often more effective but also more expensive. They are typically used in aqueous solvent mixtures.
-
Solvent: The Reaction Medium
The solvent must be capable of dissolving the organic substrates and, to some extent, the inorganic base, while remaining stable at elevated temperatures.
-
Effective Solvents:
-
1,4-Dioxane / Water: A classic combination that works well with carbonate bases.
-
Toluene or CPME (Cyclopentyl methyl ether): Excellent choices for running the reaction under anhydrous conditions, often paired with K₃PO₄.
-
Tetrahydrofuran (THF): Another common aprotic solvent.
-
Pillar 3: Experimental Protocol & Workflow
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%) or a pre-catalyst like Pd₂(dba)₃ (1-2 mol%)
-
Phosphine Ligand (e.g., SPhos) (2.2–6.6 mol%, typically 1.1-2.0x the moles of Pd metal)
-
Base (e.g., K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base (K₃PO₄), the palladium source (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., SPhos).
-
Inert Atmosphere: Seal the vessel. Evacuate the atmosphere inside the flask by applying a vacuum and then backfill with an inert gas (Nitrogen or Argon). Repeat this "evacuate-and-backfill" cycle three times to ensure all oxygen is removed. Oxygen can oxidatively degrade the catalyst and ligands, leading to lower yields and the formation of homocoupled byproducts.[7]
-
Solvent Addition: Using a syringe, add the degassed solvent to the reaction mixture. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to maintain the inert atmosphere.
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C). Allow the reaction to stir for the specified time (e.g., 4–24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl sulfonamide product.
Optimization & Troubleshooting
Even with a robust protocol, optimization is often necessary. The following workflow and data table provide a logical approach to refining the reaction conditions.
Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling.
Parameter Screening Summary
The following table outlines variables to screen for optimizing the reaction yield and purity.
| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Rationale for Change |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | [Pd(allyl)Cl]₂ / RuPhos | Different ligands have unique steric and electronic properties that can significantly impact catalytic activity for specific substrates.[13] |
| Base | K₃PO₄ (anhydrous) | K₂CO₃ (aqueous) | Cs₂CO₃ (aqueous) | Base strength and solubility influence the rate of boronic acid activation. Carbonates can be milder and more economical.[11] |
| Solvent | Toluene (anhydrous) | 1,4-Dioxane / H₂O | CPME (anhydrous) | Solvent polarity affects the solubility of reagents and intermediates. Aqueous systems are often required for carbonate bases. |
| Temperature | 100 °C | 80 °C | 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |
Common Issues and Solutions:
-
Protodeboronation: If you observe significant formation of the debrominated starting material (5-methylbenzenesulfonamide), it indicates the boronic acid is being protonated and decomposed.[7]
-
Solution: Ensure strictly anhydrous conditions. Alternatively, switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin).
-
-
Homocoupling of Boronic Acid: The formation of a biaryl derived from two boronic acid molecules is a sign of oxidative processes, often due to insufficient degassing.[7]
-
Solution: Improve the "evacuate-and-backfill" cycles and ensure the solvent is thoroughly degassed before addition.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and robust transformation for the synthesis of valuable biaryl sulfonamides. Success is predicated on a rational approach to experimental design, emphasizing the use of modern, bulky phosphine ligands and the careful selection of the base and solvent system. By understanding the underlying mechanism and employing the systematic optimization strategies outlined in this guide, researchers can confidently and efficiently access a diverse range of target molecules for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Available from: [Link]
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Available from: [Link]
-
Nature. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Available from: [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. (2023). Available from: [Link]
-
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2003). Available from: [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. Available from: [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). Available from: [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Available from: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link] GFu
-
RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Available from: [Link]
-
Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Available from: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Available from: [Link]
-
PMC. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]
-
PMC. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Available from: [Link]
-
RSC Publishing. Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. (2017). Available from: [Link]
-
ResearchGate. Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. Available from: [Link]
-
ACS Publications. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2025). Available from: [Link]
-
MDPI. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. news-medical.net [news-medical.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 15. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-5-methylbenzenesulfonamide. This transformation is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of substituted arylsulfonamides, a privileged scaffold in numerous therapeutic agents. This document elucidates the mechanistic underpinnings of the reaction, offers a rationale for the selection of catalysts, ligands, and bases, and presents step-by-step procedures for conducting the amination with both primary and secondary amines. The information herein is designed to enable researchers, scientists, and drug development professionals to successfully implement and optimize this crucial carbon-nitrogen bond-forming reaction.
Introduction: The Strategic Importance of Arylsulfonamides
The arylsulfonamide moiety is a cornerstone in modern medicinal chemistry, found in a wide array of FDA-approved drugs, including antibiotics, diuretics, and anticancer agents.[1] The ability to efficiently construct diverse libraries of substituted arylsulfonamides is therefore a critical capability in the drug discovery pipeline. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting harsher, classical methods that suffer from limited substrate scope and poor functional group tolerance.[2][3]
This application note focuses on the specific challenges and solutions for the amination of this compound. The presence of the electron-withdrawing sulfonamide group and potential steric hindrance from the ortho-bromo and meta-methyl substituents necessitates careful selection of the catalytic system to achieve high yields and avoid side reactions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl sulfonamide to form a Pd(II) complex.[2]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Optimizing Reaction Conditions: A Component-by-Component Analysis
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.
Palladium Precatalysts
While Pd(0) is the active catalyst, air-stable Pd(II) sources are often used as they are reduced in situ. Common choices include:
-
Palladium(II) acetate (Pd(OAc)₂): A cost-effective and widely used precatalyst.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in situ reduction, but can be more sensitive to air.
For improved efficiency and reproducibility, pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts) are highly recommended. These complexes rapidly generate the active L-Pd(0) species upon exposure to a base.
Phosphine Ligands: The Key to Success
The choice of ligand is arguably the most critical parameter. For electron-deficient and potentially sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are essential. These ligands promote both the oxidative addition and the crucial reductive elimination steps.[4]
-
Biaryl Monophosphine Ligands (Buchwald Ligands): This class of ligands is generally the top choice for challenging aminations.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a broad range of aryl bromides.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance, particularly for hindered substrates.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Another powerful ligand, particularly effective for coupling primary amines and amides.[5]
-
The Role of the Base
The base is required to deprotonate the amine, forming the palladium-amido complex. The choice of base can significantly impact the reaction rate and functional group tolerance.
-
Strong Bases:
-
Weaker Inorganic Bases:
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Milder bases that offer broader functional group tolerance, though they may require higher reaction temperatures or longer reaction times.
-
Solvent Selection
Aprotic, non-polar to moderately polar solvents are typically used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Toluene or Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.
-
tert-Butanol (tBuOH): Can be used alone or as a co-solvent and sometimes accelerates the reaction.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium reagents and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands.
Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)
Figure 2: Workflow for the amination with a secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the tube with a septum, and evacuate and backfill with nitrogen gas. Repeat this cycle three times.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of Celite®. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated sulfonamide.
Protocol 2: General Procedure for Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using Pd(OAc)₂, BrettPhos, and Cesium Carbonate.
-
Add anhydrous dioxane via syringe, followed by the addition of benzylamine.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction as described in Protocol 1 (typically 12-24 hours).
-
Upon completion, perform the work-up and purification as outlined in steps 6-9 of Protocol 1.
Summary of Recommended Conditions
The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound. Optimization may be required based on the specific amine coupling partner.
| Component | Recommended Conditions | Rationale & Comments |
| Aryl Halide | This compound | Aryl bromides are generally good substrates for Buchwald-Hartwig amination. |
| Amine | 1.1 - 1.5 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Both are effective precatalysts. Pre-formed palladacycles can also be used for higher activity. |
| Ligand | XPhos, RuPhos, or BrettPhos (2-4 mol%) | Bulky, electron-rich biaryl monophosphine ligands are crucial for this transformation.[4] |
| Base | NaOtBu (1.4-2.0 equiv) or Cs₂CO₃ (2.0 equiv) | NaOtBu for faster reactions; Cs₂CO₃ for base-sensitive substrates. |
| Solvent | Toluene or Dioxane | Anhydrous conditions are essential. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines or with weaker bases. |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand (e.g., from XPhos to BrettPhos). Ensure that the reagents and solvent are anhydrous and the reaction is maintained under an inert atmosphere.
-
Hydrodehalogenation: The formation of 5-methylbenzenesulfonamide as a byproduct can occur, especially with primary amines. Using a bidentate ligand like BINAP or DPPF can sometimes mitigate this side reaction.[2]
-
Catalyst Poisoning: Certain functional groups can poison the palladium catalyst. Ensure the starting materials are pure.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective and adaptable method for the synthesis of a diverse range of N-substituted arylsulfonamides. By carefully selecting a bulky, electron-rich phosphine ligand in combination with an appropriate palladium source and base, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful C-N bond-forming reaction in the pursuit of novel chemical entities for drug discovery and development.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 18, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 18, 2026, from [Link]
- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
-
Macmillan Group, Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved February 18, 2026, from [Link]
- Nagy, T., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1032–1039.
- Sperry, J. B., & Wright, D. L. (2005). The application of palladium-catalyzed amination and amidation in the synthesis of heterocycles. Chemical Society Reviews, 34(9), 804-815.
- Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
-
ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved February 18, 2026, from [Link]
-
Macmillan Group, Princeton University. (n.d.). Why C–N and C–O Couplings?. Retrieved February 18, 2026, from [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2015). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Retrieved February 18, 2026, from [Link]
Sources
Using 2-Bromo-5-methylbenzenesulfonamide in fragment-based drug discovery
Application Note: Rational Evolution of 2-Bromo-5-methylbenzenesulfonamide in Fragment-Based Drug Discovery (FBDD)
Introduction: The Scaffold Advantage
In the landscape of Fragment-Based Drug Discovery (FBDD), the choice of the initial chemical starting point is deterministic. This compound represents a "privileged structure"—a scaffold with a high probability of biological activity due to its ability to interact with conserved protein domains.
This specific fragment offers a dual-advantage mechanism for drug design:
-
The Anchor (Sulfonamide): A potent zinc-binding group (ZBG) essential for targeting metalloenzymes (e.g., Carbonic Anhydrases, MMPs) and a critical hydrogen-bonding motif for bromodomains (BET family).
-
The Growth Vector (Ortho-Bromine): Unlike typical para-substituted sulfonamides, the ortho-bromine provides a unique vector for fragment growing. It allows for the introduction of complexity into a distinct region of the active site via cross-coupling reactions or cyclization, often inducing conformational locks that improve selectivity.
Physicochemical Profile & Library Suitability
Before screening, the fragment must be validated against the "Rule of Three" (Ro3) to ensure it remains lead-like after optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | FBDD Suitability |
| Molecular Weight (MW) | 250.11 Da | Ideal (< 300 Da allows for addition of heavy groups later) |
| cLogP | ~1.6 | Ideal (Hydrophobic enough to bind, soluble enough for NMR/SPR) |
| H-Bond Donors | 2 (NH₂) | High (Critical for active site anchoring) |
| H-Bond Acceptors | 2 (SO₂) | High (Backbone interactions) |
| Rotatable Bonds | 1 | Low (Reduces entropic penalty upon binding) |
| Synthetic Handle | Aryl Bromide | Excellent (Ready for Suzuki/Buchwald coupling) |
Workflow Visualization
The following diagram outlines the logical flow from library inclusion to hit expansion, highlighting the decision gates at every step.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is the gold standard for fragment screening due to its sensitivity to low-affinity interactions (
Objective: Determine binding affinity (
Reagents:
-
Running Buffer: PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4).
-
Solvent: 100% DMSO (molecular biology grade).
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
Step-by-Step Methodology:
-
Immobilization:
-
Immobilize the target protein to a density of ~3000–5000 RU. Reasoning: Fragments have low molecular weight; high surface density is required to generate a detectable signal (Rmax).
-
-
Sample Preparation (Solvent Correction):
-
Prepare a stock solution of this compound at 200 mM in DMSO.
-
Dilute to a top concentration of 1 mM in Running Buffer (final DMSO concentration must be exactly matched to the running buffer, typically 2-5%).
-
Critical Step: Prepare a DMSO calibration curve (0.5% to 5.0%) to correct for bulk refractive index changes. Without this, the solvent signal will mask the tiny fragment binding signal.
-
-
Injection Cycle:
-
Flow rate: 30 µL/min.
-
Contact time: 60 seconds (association).
-
Dissociation time: 120 seconds.
-
Regeneration: Usually not required for fragments (fast off-rates); if necessary, use a mild wash (buffer only).
-
-
Data Analysis:
-
Zero-process the data (subtract reference channel and buffer blanks).
-
Fit steady-state affinity data (Response vs. Concentration) to a 1:1 binding model to derive
. -
Success Criterion: A square-wave sensorgram indicating fast-on/fast-off kinetics with dose-dependent response.
-
Protocol 2: Fragment Optimization via Suzuki-Miyaura Coupling
Once the fragment is validated as a binder, the 2-bromo position serves as the handle for "Fragment Growing." The goal is to couple an aryl boronic acid to access adjacent hydrophobic pockets identified in the structural model.
Reaction Scheme Visualization:
[1] Detailed Synthetic Procedure:
Context: Unprotected sulfonamides can poison Palladium catalysts. However, under robust conditions with bidentate ligands (like dppf), the reaction proceeds efficiently without protection-deprotection steps.
-
Setup:
-
In a microwave vial or round-bottom flask, charge:
-
This compound (1.0 eq, 0.5 mmol, ~125 mg).
-
Aryl Boronic Acid (1.5 eq, e.g., Phenylboronic acid).
-
Potassium Carbonate (
) (3.0 eq). -
Catalyst:
(5 mol%). Why: Ferrocene-based ligands prevent Pd aggregation and are resistant to poisoning by the sulfonamide nitrogen.
-
-
-
Solvent System:
-
Add 1,4-Dioxane : Water (4:1 ratio, 5 mL total). Reasoning: Water is essential for the transmetallation step in the Suzuki cycle.
-
-
Reaction:
-
Degas the mixture with Nitrogen/Argon for 5 minutes.
-
Heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (20 mL) and wash with 1M HCl (to remove excess base and protonate the sulfonamide).
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification:
-
Flash Chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate (Gradient 0%
50%). Sulfonamides are polar; expect the product to elute later than the starting bromide.
-
Scientific Rationale & Troubleshooting
-
Why Ortho-Substitution? In the context of Carbonic Anhydrase or Bromodomain inhibition, the sulfonamide binds deep in the pocket. The ortho (2-position) substituent vectors towards the rim of the active site. Growing from this position often improves selectivity by interacting with non-conserved surface residues, whereas the para position might clash with the channel walls [1].
-
Troubleshooting Low Yields: If the Suzuki coupling fails, the free sulfonamide (
) might be interfering with the oxidative addition step.-
Solution: Use a protected version: N-(tert-butyl)-2-bromo-5-methylbenzenesulfonamide . The t-butyl group can be removed post-coupling with TFA (Trifluoroacetic acid) [2].
-
References
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[2] Journal of Medicinal Chemistry. [Link][2]
-
Scott, D. E., et al. (2012). Fragment-based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry. [Link]
-
Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: Trends and Techniques. Drug Discovery Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Bromo-5-methylbenzenesulfonamide
Welcome to the technical support guide for 2-Bromo-5-methylbenzenesulfonamide (CAS 56919-16-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a primary focus on troubleshooting and enhancing reaction yields. The guidance provided herein is grounded in established chemical principles and practical, field-proven strategies for palladium-catalyzed cross-coupling reactions, which are the most common applications for this aryl bromide.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when using this compound in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
Q1: My reaction has stalled, and I see a significant amount of starting material remaining. What is the most likely cause?
A1: The most common culprit for a stalled reaction is catalyst deactivation. The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state.[1] Ensure that your solvent was rigorously degassed and that the reaction was set up and maintained under a completely inert atmosphere (Argon or Nitrogen). Another possibility is the use of an inefficient precatalyst or ligand for the specific transformation.[1][2]
Q2: I am observing a new, nonpolar spot on my TLC plate that is not my desired product. What could it be?
A2: This is likely a hydrodehalogenation byproduct (5-methylbenzenesulfonamide), where the bromine atom is replaced by hydrogen.[3][4] This side reaction is often caused by the presence of a palladium-hydride (Pd-H) species, which can arise from reactions with trace water, base, or solvent.[3] Rigorous degassing and the use of anhydrous solvents can help minimize this.
Q3: My Suzuki coupling reaction is giving low yields, and I suspect an issue with my boronic acid. What should I check?
A3: Boronic acids can undergo a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[5] This is often exacerbated by prolonged heating or certain pH conditions.[5] Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue as they are often more stable.[6] Also, ensure your boronic acid is of high purity and has not degraded during storage.
Q4: Can the sulfonamide group itself cause problems?
A4: Yes, the sulfonamide group can influence the reaction in several ways. The acidic N-H proton can interact with the base, potentially requiring specific base choices. While generally stable, under harsh basic conditions or prolonged heating in aqueous media, the S-N bond can undergo hydrolysis, though this is typically slow under standard cross-coupling conditions.[7][8][9] More significantly, the sulfonamide group is electron-withdrawing, which activates the C-Br bond for oxidative addition, a key step in the catalytic cycle.
Part 2: In-Depth Troubleshooting Guide: Low Reaction Yields
Low yield is the most frequent challenge in cross-coupling reactions. This guide provides a systematic approach to diagnosing and solving the root cause.
Workflow for Troubleshooting Low Yields
The following diagram outlines a logical progression for troubleshooting. Start with the simplest checks (reagent quality) and move to more complex optimizations (catalyst system screening).
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Reagent and Solvent Integrity
-
Issue: Degradation of starting materials, catalyst, ligand, or base is a primary cause of failure.
-
Causality: Palladium catalysts, particularly the phosphine ligands, are susceptible to oxidation.[1] Bases like sodium tert-butoxide (NaOtBu) are hygroscopic and lose activity upon exposure to moisture. Solvents must be anhydrous and deoxygenated, as water and O₂ can deactivate the catalyst.[2]
-
Troubleshooting Steps:
-
Use fresh, high-purity this compound and coupling partner.
-
Use a freshly opened bottle of base or a base stored properly in a desiccator or glovebox.
-
Use anhydrous, degassed solvent. Degassing can be achieved by sparging with argon for 15-30 minutes or by performing at least three freeze-pump-thaw cycles.[1]
-
Catalyst System Optimization
The choice of palladium source, ligand, and base is interdependent and crucial for success.
a. Base Selection
-
Issue: An inappropriate base can lead to poor deprotonation, low solubility, or degradation of starting materials.
-
Causality: For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine nucleophile.[2] For Suzuki couplings, the base activates the boronic acid for transmetalation.[1] The base's solubility is also critical; if the base is poorly soluble, the reaction can be slow or incomplete.[10]
-
Recommendations:
| Reaction Type | Recommended Bases | Rationale & Considerations |
| Buchwald-Hartwig | NaOtBu, KOtBu, LHMDS | Strong bases, effective for most amine couplings.[2][10] Can be incompatible with base-sensitive functional groups. |
| K₃PO₄, Cs₂CO₃ | Weaker, but often effective and better tolerated by sensitive substrates. Cs₂CO₃ can offer solubility benefits.[2][11] | |
| Suzuki-Miyaura | K₃PO₄, K₂CO₃, Cs₂CO₃ | Standard choices for a wide range of substrates. Often used with aqueous/organic solvent mixtures.[1] |
| KF | Can be effective, particularly for preventing protodeboronation of sensitive boronic acids. |
b. Ligand Selection
-
Issue: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. An incorrect ligand will result in low yields.
-
Causality: The electronic and steric properties of the phosphine ligand dictate the reactivity of the catalyst. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are generally superior as they promote the formation of the active, monoligated Pd(0) species.[12]
-
Recommendations: For an unknown or challenging transformation, screening a small panel of ligands is the most effective strategy.
| Ligand | Typical Application |
| SPhos / XPhos | General-purpose, highly active ligands for Suzuki and Buchwald-Hartwig reactions. A good starting point. |
| RuPhos / BrettPhos | Often effective for coupling secondary amines or sterically hindered substrates.[2] |
| XantPhos | A bidentate ligand sometimes used for coupling NH-heterocycles or when other ligands fail.[2] |
Common Side Reactions and Mitigation
Understanding potential side reactions is key to maximizing the yield of the desired product.
| Side Reaction | Description | Cause | Mitigation Strategy |
| Hydrodehalogenation | Replacement of -Br with -H on the starting material.[3] | Formation of Pd-H species from trace H₂O or other proton sources.[3] | Ensure rigorous inert atmosphere and use of anhydrous reagents/solvents. |
| Protodeboronation | Replacement of -B(OR)₂ with -H on the boronic acid/ester.[5] | Excess water, high temperatures, or unfavorable pH.[5] | Use boronic esters, minimize reaction time, or use KF as the base. |
| Homocoupling | Dimerization of the boronic acid or the aryl halide. | Often promoted by the presence of oxygen or inefficient catalyst turnover.[1] | Improve degassing procedures; optimize catalyst loading and temperature.[2] |
| Sulfonamide Hydrolysis | Cleavage of the S-N bond. | Can occur under strongly acidic or basic conditions, especially with prolonged heating in aqueous environments.[9] | Most standard cross-coupling conditions are not harsh enough to cause significant hydrolysis.[7][8] Avoid unnecessarily high temperatures or long reaction times with strong aqueous bases. |
Part 3: Model Experimental Protocol
This section provides a robust starting point for a Suzuki-Miyaura coupling reaction.
Model Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.[3]
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add anhydrous toluene and degassed water to form a 10:1 mixture (v/v). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Sparge the reaction mixture with a stream of argon through a needle for 10-15 minutes.[1]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454-4459. Available at: [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 272-9. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Strotman, N. A., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 136(51), 17795-807. Available at: [Link]
-
Doubleday, C. E., et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction. Retrieved from [Link]
-
Halamová, D., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(12), 6838-46. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Retrieved from [Link]
-
Apollo - University of Cambridge Repository. (2019). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10294-7. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Preprint. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate. Retrieved from [Link]
-
ACS Publications. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. Available at: [Link]
-
Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]
-
PubMed Central. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Bromo-5-methylbenzenesulfonamide Purification
The following guide serves as a specialized Technical Support Center for the purification of 2-Bromo-5-methylbenzenesulfonamide (CAS: 13125-98-9 / 134984-46-2 analog). It is designed to address the specific physicochemical challenges associated with halogenated aryl sulfonamides, particularly the separation of regioisomers and hydrolysis byproducts.
Status: Operational Ticket Focus: Purification of Crude Mixtures, Isomer Separation, and Hydrolysis Management Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Characterizing Your Impurity Profile
Q: My crude solid is off-white/brown and has a lower melting point than expected. How do I identify the primary contaminants?
A: In the synthesis of this compound (typically via chlorosulfonation of 4-bromotoluene or similar precursors), three distinct classes of impurities are common. Your purification strategy depends on identifying which is dominant:
| Impurity Type | Origin | Diagnostic Sign | Removal Strategy |
| Sulfonic Acids | Hydrolysis of the sulfonyl chloride intermediate. | Low | Aqueous base extraction (See Protocol A). |
| Regioisomers | Non-selective chlorosulfonation (e.g., 5-bromo-2-methyl isomer). | Double spots on TLC (close | Fractional Recrystallization or Flash Chromatography. |
| Inorganic Salts | Ammonium chloride/bromide trapped in the lattice. | Ash residue upon combustion; insoluble in dry acetone. | Water wash or solvent exchange. |
Core Protocols: Purification Workflows
Protocol A: The "Acid-Base Swing" (Chemical Purification)
Best for: Removing non-acidic impurities (unreacted starting materials, sulfones) and inorganic salts.
Theory: Aryl sulfonamides are weak acids (
Step-by-Step Guide:
-
Dissolution: Dissolve the crude mixture in 1.0 M NaOH (Use 5 mL per gram of solid). Slight warming (
C) may be required. -
Filtration: Filter the solution through a Celite pad.
-
Why? The sulfonamide is now in the aqueous filtrate. Any solids on the filter are unreacted starting materials or sulfone byproducts.
-
-
Extraction (Optional): Wash the basic aqueous layer with Ethyl Acetate (
vol) to remove trace organics. Discard the organic layer. -
Precipitation: Cool the aqueous layer to
C. Slowly add 6.0 M HCl with vigorous stirring until pH reaches 1-2.-
Observation: The product should precipitate as a thick white solid.
-
-
Isolation: Filter, wash with ice-cold water (to remove NaCl), and dry.
Protocol B: Fractional Recrystallization
Best for: Separating regioisomers and achieving >99% purity.
Q: I tried recrystallizing from ethanol, but the product "oiled out." What went wrong?
A: "Oiling out" occurs when the solute separates as a liquid before it crystallizes, often due to impurities lowering the melting point or the solvent boiling point being higher than the product's melting point.
Corrective Action:
-
Switch Solvent System: Use Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
-
Seeding: Retain a tiny crystal of crude material. When the hot solution cools and becomes turbid, add the seed crystal to provide a nucleation site.[1]
-
Slow Cooling: Wrap the flask in foil and allow it to cool to room temperature over 2-3 hours before moving to an ice bath. Rapid cooling traps impurities.
Visualization: Decision Logic & Workflows
Figure 1: Purification Decision Matrix
Caption: Logical flow for selecting the appropriate purification method based on crude purity and impurity type.
Figure 2: The Acid-Base "Swing" Mechanism
Caption: Chemical workflow utilizing the sulfonamide pKa to separate neutral impurities from the target compound.
Advanced Troubleshooting (FAQs)
Q: I am seeing a persistent pink/red discoloration in my crystals. Is this a metal contaminant? A: This is likely due to trace oxidation of amino- or phenolic byproducts (if the synthesis involved those precursors) or trace bromine liberation.
-
Fix: Perform a recrystallization with Activated Carbon .
-
Dissolve crude in boiling ethanol.
-
Add activated carbon (5-10 wt%).
-
Stir at reflux for 15 minutes.
-
Filter hot through Celite (pre-warmed funnel to prevent crystallization in the stem).
-
Cool the filtrate to crystallize.[1]
-
Q: The regioisomers are inseparable by crystallization. What are the chromatography conditions? A: Isomers of bromo-methyl-benzenesulfonamides have very similar polarities. Standard isocratic elution often fails.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution is required.
-
Start: 10% Ethyl Acetate in Hexane (or Petroleum Ether).
-
Ramp: Increase to 40% Ethyl Acetate over 20 column volumes.
-
-
Tip: If separation is still poor, switch the modifier to Dichloromethane (DCM) . A DCM/Hexane gradient often exploits subtle
-stacking differences better than EtOAc.
Q: Can I use the "Acid-Base Swing" if my molecule has other sensitive groups? A: The 2-Bromo group is relatively stable to dilute NaOH at room temperature. However, avoid boiling in strong base, as this could lead to hydrolysis of the sulfonamide to the sulfonic acid or nucleophilic displacement of the bromine (though rare without a catalyst). Always keep the basic step brief and at ambient temperature.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for sulfonamide crystallization and characterization).
-
Organic Syntheses. p-Toluenesulfonyl Chloride and derivatives. Org. Synth. 1923, 3, 89. (Foundational chemistry for chlorosulfonation and purification of toluene derivatives).
-
PubChem. this compound Compound Summary. (For general physical property verification and safety data).
-
Sigma-Aldrich. Sulfonamide Recrystallization General Protocols. (Technical bulletins for handling aryl sulfonamides).
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Bromo-5-methylbenzenesulfonamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into troubleshooting one of the most common yet frustrating challenges in synthetic chemistry: catalyst poisoning. Specifically, we will focus on reactions involving 2-Bromo-5-methylbenzenesulfonamide, a key intermediate in various synthetic pathways.
Reactions involving aryl halides like this compound frequently employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) to form critical carbon-carbon and carbon-heteroatom bonds.[1][2] The heart of these reactions is a palladium catalyst, which is exquisitely sensitive to impurities. Understanding and mitigating catalyst deactivation is paramount for achieving reproducible, high-yielding results.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the root causes of catalyst poisoning, provide diagnostic workflows, and offer validated protocols for prevention and remediation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction with this compound has stalled or is extremely sluggish. How do I know if catalyst poisoning is the culprit?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation. While other factors like temperature or base quality can be at play, catalyst poisoning should be a primary suspect.[3]
Key Diagnostic Signs:
-
Drastic Drop in Conversion: The reaction proceeds initially but then stops, leaving significant amounts of starting material, as monitored by TLC or LC-MS.
-
Formation of Palladium Black: The appearance of a black, insoluble precipitate is often indicative of the active Pd(0) catalyst aggregating and falling out of the catalytic cycle, a common result of poisoning or decomposition.[4]
-
Inconsistent Results: Batches of the same reaction give wildly different yields or reaction times, pointing to variable levels of unknown contaminants.
-
Homocoupling of Boronic Acid (in Suzuki reactions): An increase in the formation of biaryl byproducts from the boronic acid partner can suggest that the main catalytic cycle is inhibited, often due to issues with the Pd(0)/Pd(II) cycle or the presence of oxygen.[5]
To diagnose the issue, consider running a control reaction with a highly purified substrate and freshly distilled, degassed solvents. If this "gold standard" reaction proceeds smoothly, it strongly suggests that contaminants in your routine reagents are poisoning the catalyst.
Q2: What are the most common chemical culprits that poison palladium catalysts in these reactions?
A2: Palladium catalysts are susceptible to a range of compounds that can act as poisons by strongly binding to the metal center, blocking active sites, or altering its electronic properties.
The most common poisons include:
-
Sulfur Compounds: This is the most notorious class of poisons for palladium.[6] Even trace amounts of thiols, thioethers, sulfoxides, or elemental sulfur can irreversibly bind to the palladium surface.[6][7] These can be present as impurities in starting materials or solvents.
-
Oxygen: The active catalyst is the Pd(0) species. Oxygen can oxidize it to inactive Pd(II), disrupting the catalytic cycle.[3][4] This is why rigorous degassing of the reaction mixture is critical.
-
Coordinating Species: Molecules with strong coordinating atoms, like certain nitrogen-containing heterocycles, nitriles, or even excess phosphine ligands, can bind too strongly to the palladium center and inhibit substrate binding.[8]
-
Water and Protic Solvents (in anhydrous reactions): While some cross-coupling reactions are tolerant of or even require water, its presence in reactions designed to be anhydrous can lead to catalyst decomposition or unwanted side reactions.[9][10]
-
Halides and Cyanides: Anions like chloride, bromide, iodide, and especially cyanide can form stable, inactive complexes with palladium, effectively removing it from the catalytic cycle.[8][9]
The following table summarizes these common poisons and their likely sources.
| Poison Class | Specific Examples | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols (R-SH), Thioethers (R-S-R'), H₂S, Elemental Sulfur (S₈) | Impurities in starting materials (e.g., this compound synthesized via sulfonyl chloride routes), contaminated solvents, rubber septa. | Strong, often irreversible, chemisorption onto the palladium active sites, blocking reactant access.[6] |
| Oxidizing Agents | Molecular Oxygen (O₂) | Incomplete degassing of solvents and reaction vessel headspace, leaks in the reaction setup. | Oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[4] |
| Coordinating Species | Nitriles (e.g., Acetonitrile), some N-heterocycles, excess phosphine ligand. | Solvents, additives, or impurities in reagents. | Formation of overly stable palladium complexes that prevent substrate coordination and subsequent steps in the catalytic cycle.[8] |
| Anionic Poisons | Cyanide (CN⁻), excess Halides (Cl⁻, Br⁻, I⁻) | Byproducts from previous synthetic steps, impure reagents. | Formation of inactive anionic palladium complexes like [(CN)₄Pd]²⁻.[9][10] |
Q3: I suspect my this compound starting material is the source of the poison. How can I purify it effectively?
A3: Yes, the starting material itself is a very common source of catalyst poisons, especially sulfur-containing impurities from its synthesis.[4] Purification of the aryl halide is a crucial step for ensuring robust and reproducible catalytic reactions.
Recommended Purification Protocol: Recrystallization
Recrystallization is a highly effective method for removing non-volatile impurities.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common and effective system is a mixture of ethyl acetate and hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Add the solvent portion-wise until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, it may indicate organic impurities. Add a small amount of activated carbon (charcoal) to the hot solution and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the purified material should be sharp and consistent with literature values.
Q4: My reaction is still failing even with purified starting material. What other troubleshooting steps should I take?
A4: If the problem persists, a systematic approach is needed to identify the source of contamination. The following workflow can help you diagnose the issue.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst poisoning.
Detailed Steps:
-
Solvents: Do not trust old solvent bottles. Use freshly distilled, anhydrous solvents and degas them thoroughly before use by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.[3][11]
-
Base: The quality of the base is critical.[3] Inorganic bases can absorb moisture and CO₂ from the air. Use a fresh bottle or dry the base in an oven before use.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[3] Phosphine ligands are particularly susceptible to oxidation.[3] Use fresh reagents from a reliable supplier.
-
Glassware and Equipment: Ensure all glassware is scrupulously clean and oven-dried before use. Avoid using grease on joints if possible, as it can be a source of contamination. Ensure all septa are new and have not been excessively punctured.
Q5: Can I regenerate my poisoned palladium catalyst?
A5: Regeneration is sometimes possible but depends heavily on the nature of the poison and the type of catalyst (homogeneous vs. heterogeneous).
-
For Heterogeneous Catalysts (e.g., Pd on Carbon): Regeneration can sometimes be achieved.
-
Thermal Treatment: For poisons that can be desorbed or decomposed at high temperatures, heating the catalyst under a controlled atmosphere (e.g., inert gas or hydrogen) can restore activity.[12][13]
-
Washing/Leaching: For certain poisons like alkali metals or some sulfur species, washing the catalyst with specific solutions (e.g., dilute ammonium chloride solution or an oxidizing agent) may remove the poison.[14][15]
-
-
For Homogeneous Catalysts: Regeneration is generally not practical in a standard lab setting. Once the soluble catalyst complex is poisoned or has decomposed to palladium black, it is very difficult to recover the active species. The most effective strategy is to prevent poisoning in the first place.
Protocol for a Simple Washing Regeneration of a Heterogeneous Pd Catalyst
This protocol is adapted from procedures for removing certain types of adsorbed poisons. Its effectiveness for your specific case will need to be determined empirically.
-
Recovery: Carefully filter the heterogeneous catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst thoroughly with a non-coordinating solvent (e.g., toluene, then acetone) to remove any adsorbed organic residues.
-
Chemical Wash (Example): Prepare a dilute (e.g., 0.01 M) solution of ammonium chloride (NH₄Cl) in deionized water.[14] Create a slurry of the catalyst in this solution and stir at a moderately elevated temperature (e.g., 60-80 °C) for 1 hour.[14] This can help displace certain adsorbed species.
-
Rinse: Filter the catalyst and rinse it extensively with deionized water to remove all traces of the washing solution.
-
Drying: Dry the catalyst thoroughly in a vacuum oven. The temperature should be high enough to remove water but not so high as to cause sintering (e.g., 100-120 °C).
-
Test Activity: Evaluate the performance of the regenerated catalyst in a small-scale control reaction.
Diagram of Catalyst Poisoning and Prevention
Caption: The active catalytic cycle versus deactivation pathways.
References
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. jmcct.com [jmcct.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dcl-inc.com [dcl-inc.com]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 19. dcl-inc.com [dcl-inc.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. Nanoparticles poison single-atom cross coupling catalyst | Research | Chemistry World [chemistryworld.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. US2458819A - Purifying alkyl halides - Google Patents [patents.google.com]
- 27. m.youtube.com [m.youtube.com]
- 28. macmillan.princeton.edu [macmillan.princeton.edu]
- 29. pubs.acs.org [pubs.acs.org]
- 30. N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 31. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 32. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. youtube.com [youtube.com]
Optimizing temperature for sulfonamide formation with 2-Bromo-5-methylbenzenesulfonamide
Technical Support Center: Thermal Optimization for 2-Bromo-5-methylbenzenesulfonamide Chemistries
Part 1: Executive Summary & Thermal Strategy
The "Goldilocks" Zone: Working with This compound requires a nuanced thermal strategy due to the competing steric and electronic effects of the ortho-bromo and meta-methyl substituents.
-
The Ortho-Bromo Effect (Sterics): The bromine atom at the 2-position creates significant steric bulk near the sulfonyl group. This increases the activation energy required for nucleophilic attack, often necessitating higher "finishing" temperatures than standard benzenesulfonamides to reach full conversion.
-
The Meta-Methyl Effect (Electronics): The methyl group at the 5-position is a weak electron donor. This slightly reduces the electrophilicity of the sulfur center (in the chloride precursor) and increases the electron density of the nitrogen (in the sulfonamide), affecting both formation and subsequent coupling rates.
Core Recommendation:
Adopt a "Ramp-Up" Thermal Profile . Start reactions at cryogenic or ice-bath temperatures (
Part 2: Experimental Protocols & Temperature Guides
Module A: Synthesis of the Scaffold (Sulfonyl Chloride Sulfonamide)
Use this module if you are synthesizing this compound from 2-bromo-5-methylbenzenesulfonyl chloride.
The Challenge: The sulfonyl chloride is prone to hydrolysis (forming the sulfonic acid).[1][2][3] The ortho-bromo group slows down the desired amination, meaning you cannot rely on room temperature (RT) stirring alone for high yields.
Optimized Protocol:
| Step | Action | Temperature | Rationale |
| 1 | Dissolution | Dissolve the sulfonyl chloride in dry DCM or THF. Cool to prevent immediate hydrolysis upon amine addition.[2] | |
| 2 | Addition | Add ammonia (or amine) dropwise. The reaction is exothermic; keeping | |
| 3 | Induction | Allow to warm to RT over 30 mins. Note: For unhindered substrates, this is usually sufficient. For this substrate, it is often insufficient. | |
| 4 | Completion | CRITICAL: Heat the mixture for 1–2 hours. The ortho-bromo sterics require this thermal push to drive the reaction to completion. |
Visual Workflow (DOT Diagram):
Caption: Figure 1. Thermal ramp strategy to overcome steric hindrance while minimizing hydrolysis.
Module B: N-Functionalization (Sulfonamide N-Substituted Product)
Use this module if you are using this compound as a nucleophile (e.g., Alkylation or Buchwald-Hartwig Coupling).[4]
The Challenge: The sulfonamide nitrogen is a poor nucleophile (
Optimized Protocol (N-Alkylation):
-
Deprotonation (
): Treat sulfonamide with base ( or ) in DMF/MeCN. -
Addition (
): Add the electrophile. -
Reaction (
): High heat is required.-
Warning: Do not exceed
if using strong bases, as the 2-bromo group can undergo competing elimination or nucleophilic aromatic substitution ( ) side reactions.
-
Optimized Protocol (Buchwald-Hartwig Coupling):
-
Catalyst System:
+ Xantphos (or BrettPhos for difficult cases). -
Temperature:
. -
Note on Chemoselectivity: The 2-bromo group on the sulfonamide ring is also a potential coupling partner. If you are coupling the nitrogen to another aryl halide, you must use a catalyst system that prefers the aryl iodide/bromide of your electrophile over the hindered 2-bromo-5-methyl moiety, or ensure the electrophile is significantly more reactive (e.g., an aryl iodide).
Part 3: Troubleshooting Center (FAQs)
Q1: I am seeing a large amount of sulfonic acid (water-soluble byproduct) instead of my sulfonamide. Why?
Diagnosis: Thermal runaway during addition.
Root Cause: The reaction of sulfonyl chloride with amines is highly exothermic. If the temperature spikes
-
Dry your solvent (DCM/THF) over molecular sieves.
-
Cool the reaction vessel to
or . -
Slow the addition rate of the amine.
Q2: My reaction stalls at 60-70% conversion. Adding more amine doesn't help.
Diagnosis: Steric blocking (The "2-Bromo Wall").
Root Cause: The 2-bromo substituent creates a "kinetic trap." At room temperature, the remaining starting material does not have enough energy to overcome the steric barrier of the bromine atom to accept the nucleophile.
Solution: Increase the reaction temperature to
Q3: During N-alkylation, I see a byproduct where the bromine atom is missing or replaced.
Diagnosis: Dehalogenation or
-
Dehalogenation: If using Pd catalysis, the 2-bromo group can undergo oxidative addition and subsequent reduction.[5]
-
S_NAr: If using harsh bases (e.g., NaH) at high temps (
), the sulfonamide nitrogen might attack the 2-position of another molecule, displacing the bromine (self-polymerization). Solution: Switch to a milder base ( or ) and keep temperature below .
Q4: The product precipitates as a "goo" or oil that is hard to crystallize. Diagnosis: Impurity occlusion. Solution: The 5-methyl group increases lipophilicity. Recrystallize using a high-polarity/low-polarity solvent pair .
-
Recommended: Dissolve in minimal hot Ethanol (
), then slowly add Water until turbid. Cool slowly to .
Part 4: Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic for common failures in this compound synthesis.
References
-
BenchChem Technical Support. (2025).[4][6] Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem.[1][2][6][7] Link
-
Shafiq, M. et al. (2009).[8][9] Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate.[8][9] Acta Crystallographica Section E. Link
-
Organic Syntheses. (2014). 4-Cyano-2-methoxybenzenesulfonyl Chloride.[10] Org. Synth. 2014, 91, 41-53. Link
-
Wuxi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)amino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Mass spectrometry fragmentation patterns of 2-Bromo-5-methylbenzenesulfonamide
Publish Comparison Guide: Mass Spectrometry Profiling of 2-Bromo-5-methylbenzenesulfonamide
Executive Summary & Technical Context
Compound: this compound
CAS: 95106-93-7 (Generic reference)
Molecular Formula:
In the high-stakes arena of drug development, sulfonamide scaffolds are ubiquitous, serving as the backbone for diuretics, antibiotics, and carbonic anhydrase inhibitors. This compound represents a critical intermediate where the bromine handle allows for further cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide provides a definitive technical comparison of the mass spectrometry (MS) behavior of this compound against its non-halogenated analog, o-Toluenesulfonamide . By contrasting these "alternatives," we isolate the specific spectral fingerprints—isotopic signatures and fragmentation vectors—required for absolute structural verification during impurity profiling and metabolite identification.
The Isotopic Fingerprint: The "Truth" Marker
Before analyzing fragmentation, the primary validation step for any brominated compound is the isotopic envelope. Unlike standard organic impurities, this compound exhibits a unique physical signature due to the natural abundance of Bromine isotopes (
Comparative Analysis: Brominated Target vs. Non-Brominated Analog
| Feature | Target: this compound | Alternative: o-Toluenesulfonamide | Diagnostic Value |
| Precursor Ion ( | Doublet (1:1 ratio) at m/z 250 and 252 | Singlet at m/z 172 | The 1:1 doublet confirms the presence of one Bromine atom. |
| Mass Shift | +78/80 Da relative to analog | Baseline | Immediate indicator of bromination success during synthesis. |
| Fragment Isotopes | Retained in daughter ions containing the aromatic ring (e.g., m/z 186/188) | No isotopic split in fragments | Validates that the bromine is attached to the stable aromatic core, not the leaving group. |
Expert Insight: If your spectrum shows a cluster at m/z 250 but lacks the m/z 252 peak of equal intensity, you are likely looking at a co-eluting contaminant or an artifact, not the brominated target.
Ionization Mode Comparison: ESI vs. EI
Selecting the correct ionization mode is critical for sensitivity and structural coverage.
A. Electrospray Ionization (ESI) - Positive Mode[1]
-
Status: The Gold Standard for sulfonamides.
-
Mechanism: Protonation on the sulfonamide nitrogen or oxygen.
-
Performance: Generates stable
ions with minimal in-source fragmentation, allowing for controlled MS/MS experiments. -
Key Observation: The sulfonamide group (
) is labile under collision-induced dissociation (CID), providing a predictable fragmentation tree.
B. Electron Impact (EI) - GC-MS
-
Status: The "Hard" Alternative.
-
Mechanism: High-energy (70 eV) electron bombardment.
-
Performance: Often leads to undetectable molecular ions (
) due to thermal instability of the sulfonamide moiety. -
Limitation: Sulfonamides frequently undergo thermal degradation in the GC injector port, releasing
prior to detection. -
Verdict: ESI is superior for quantitative analysis and structural elucidation of this polar, thermally sensitive compound.
Detailed Fragmentation Pathways (ESI-MS/MS)
Upon collisional activation (CID), this compound undergoes distinct bond cleavages. The presence of the ortho-bromine and meta-methyl groups influences the electronics of the ring, directing specific pathways.
Pathway A: The Sulfonamide Rearrangement (Loss of )
A signature rearrangement common to arylsulfonamides. The oxygen of the sulfonyl group attacks the aromatic ring (ipso attack), followed by the extrusion of neutral
-
Transition:
-
Result: Formation of a substituted aniline derivative (2-bromo-5-methylaniline ion).
-
m/z Shift: 250/252
186/188.
Pathway B: Direct S-N Cleavage (Loss of / )
Direct cleavage of the sulfonamide bond.
Pathway C: The Tropylium Cascade (Deep Fragmentation)
At high collision energies, the molecule sheds the sulfonamide group entirely and eventually loses the bromine atom to form the stable tropylium ion (
-
Transition:
-
Result: Convergence to the common m/z 91 peak (characteristic of benzyl/tolyl cores).
Visualization of Fragmentation Logic
The following diagram maps the decision logic and fragmentation tree for identifying the compound.
Caption: Figure 1. ESI+ MS/MS Fragmentation Tree for this compound showing primary transitions and isotopic retention.
Experimental Protocol: LC-MS/MS Validation
To replicate these results, use the following self-validating protocol. This setup ensures separation from common isomers (e.g., 3-bromo or 4-bromo variants) and maximizes ionization efficiency.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50).
-
Concentration: Dilute to 1 µg/mL (1 ppm) for ESI infusion or injection.
-
Control: Prepare a blank (solvent only) and a standard of o-Toluenesulfonamide (non-brominated) for spectral subtraction.
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: MS Parameters (Triple Quadrupole / Q-TOF)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V (Adjust to prevent in-source fragmentation).
-
Collision Energy (CE): Ramp from 10 eV to 40 eV to observe the transition from molecular ion to the tropylium core.
Step 4: Data Validation Criteria
-
Check the Parent: Confirm m/z 250/252 doublet.
-
Check the Daughter: Apply CE 20 eV. Look for m/z 186/188 (Loss of
). -
Negative Control: Ensure the o-Toluenesulfonamide standard yields m/z 172 and fragments to m/z 108 (Aniline) without the doublet pattern.
References
-
Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
-
Bialecki, J. B., et al. (2013). "CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides." Journal of the American Society for Mass Spectrometry. Link
-
NIST Chemistry WebBook. "Mass Spectrum of 2-Methylbenzenesulfonamide (Analog Comparison)." National Institute of Standards and Technology. Link
-
ResolveMass Laboratories. "GC-MS vs LC-MS: Guide to Chromatography Technique Selection." Link
Sources
Comparing reactivity of 2-Bromo vs 2-Chloro-5-methylbenzenesulfonamide
[1]
Executive Summary
The choice between the 2-Bromo and 2-Chloro analogs of 5-methylbenzenesulfonamide is rarely a matter of simple substitution; it dictates the catalytic system required for downstream functionalization.
-
This compound: The superior electrophile for standard Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1] It undergoes oxidative addition readily, even with standard phosphine ligands (e.g.,
), making it the preferred choice for discovery-stage medicinal chemistry where yield and speed outweigh raw material cost.[1] -
2-Chloro-5-methylbenzenesulfonamide: Significantly less reactive due to the stronger C–Cl bond. It requires specialized, electron-rich bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) to facilitate oxidative addition.[1] However, it is generally more cost-effective for large-scale manufacturing if the catalytic system is optimized.
The "5-Methyl" Factor: The methyl group at the C5 position is an electron-donating group (EDG) located para to the halogen. This increases electron density at the carbon-halogen bond, rendering the aryl halide less electrophilic . Consequently, the reactivity gap between the Bromo and Chloro analogs is widened compared to unsubstituted benzenesulfonamides.
Physicochemical Profile & Reactivity Drivers[2][3][4][5][6][7][8]
The divergent reactivity is rooted in the bond dissociation energy (BDE) and the electronic environment created by the sulfonamide and methyl substituents.
| Feature | 2-Bromo Analog | 2-Chloro Analog | Implication |
| C–X Bond Strength | ~81 kcal/mol | ~96 kcal/mol | Br cleaves faster in oxidative addition steps.[1] |
| Electronegativity | 2.96 (Pauling) | 3.16 (Pauling) | Cl creates a more polarized bond, slightly favoring |
| Leaving Group Ability | Excellent ( | Moderate ( | Br is preferred for nucleophilic substitutions unless F is available.[1] |
| Steric Radius | 1.85 Å | 1.75 Å | Br is bulkier, potentially hindering attack at the ortho position, though electronic effects usually dominate.[1] |
| Sulfonamide | ~9.8 | ~9.6 | The Cl analog is slightly more acidic due to higher electronegativity (-I effect). |
Critical Application: Palladium-Catalyzed Cross-Coupling[1][2][3]
This is the primary reaction class for these intermediates in drug discovery. The mechanism relies on the catalytic cycle: Oxidative Addition
The Oxidative Addition Bottleneck
The rate-limiting step for electron-rich or neutral aryl halides is oxidative addition.
-
2-Bromo: The
catalyst inserts into the C–Br bond with relatively low activation energy. Standard catalysts like or are effective.[1] -
2-Chloro: The C–Cl bond is strong. The 5-methyl group further deactivates the ring (making it more electron-rich), making the C–Cl bond resistant to Pd insertion. To force this reaction, you must use ligands that are electron-rich (to boost Pd nucleophilicity) and bulky (to promote the formation of the active monoligated
species).
Decision Pathway Diagram
The following diagram illustrates the catalytic requirements for each substrate.
Caption: Decision matrix for catalyst selection based on the halogen substituent. The Bromo-analog allows for generic catalytic systems, while the Chloro-analog demands specialized ligand architectures.
Secondary Application: Nucleophilic Aromatic Substitution ( )
While the sulfonamide group is an electron-withdrawing group (EWG) capable of activating the ring for
-
General Rule: For
, Fluorine is vastly superior ( ).[1] -
The Comparison: If restricted to Br vs. Cl, the Chloro analog is often theoretically preferred for
because the high electronegativity of Chlorine stabilizes the Meisenheimer complex intermediate (the rate-determining step in many mechanisms). -
Experimental Reality: Due to the deactivating effect of the 5-methyl group,
on this specific scaffold is difficult for both halogens without harsh conditions (high heat, polar aprotic solvents like DMSO/NMP).
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Optimized for 2-Bromo)
Targeting the Bromo-analog using standard conditions.[1]
Reagents:
Procedure:
-
Charge a reaction vial with the sulfonamide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).[1]
-
Add solvent (5 mL) and degas by sparging with Nitrogen for 10 minutes.
-
Add the Pd-catalyst under a Nitrogen stream.
-
Seal and heat to 80°C for 4–6 hours.
-
Validation: Monitor by LC-MS. The Bromo analog should show >95% conversion.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: Buchwald-Hartwig Amination (Optimized for 2-Chloro)
Targeting the Chloro-analog using advanced ligands to overcome the energy barrier.
Reagents:
-
2-Chloro-5-methylbenzenesulfonamide (1.0 equiv)[1]
-
Primary/Secondary Amine (1.2 equiv)[1]
- (2 mol%)[1]
-
Ligand: BrettPhos or RuPhos (4 mol%) — Critical for Aryl Chlorides[1]
-
Base:
or NaOtBu (1.5 equiv)[1] -
Solvent: t-Amyl Alcohol or Toluene[1]
Procedure:
-
Pre-complexation: In a glovebox or under strict Argon, mix
and the Ligand in the solvent and stir at 60°C for 5 minutes to generate the active catalyst species. -
Add the 2-Chloro substrate, amine, and base to the reaction vessel.
-
Add the pre-formed catalyst solution.
-
Heat to 100–110°C for 12–18 hours. Note: Higher temperature is required for the Chloride.
-
Validation: Monitor by HPLC. If conversion stalls, add a second portion of catalyst.[1]
References
-
BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide."[3] BenchChem Technical Guides, 2025. Link[1]
-
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides."[1] Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.[1] Link
-
Gowda, B. T., et al. "Structure of 2-chlorobenzenesulfonamide."[1][4] Acta Crystallographica Section E: Structure Reports Online, 2010.[1] Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][5] Chemical Reviews, 1995, 95(7), 2457–2483.[1] Link[1]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link
HPLC Method Development Guide: 2-Bromo-5-methylbenzenesulfonamide Purity Profiling
Executive Summary
Objective: To develop a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Bromo-5-methylbenzenesulfonamide (CAS: 56919-16-5).
The Challenge: The primary analytical hurdle for halogenated benzenesulfonamides is not merely retention, but regio-selectivity . The synthesis of this compound often yields positional isomers (e.g., 2-bromo-4-methyl or 4-bromo-3-methyl analogs) that possess identical mass-to-charge ratios (m/z) and similar hydrophobicity indices (
The Solution: This guide compares a Standard C18 Protocol against an Enhanced Selectivity Phenyl-Hexyl Protocol . While C18 provides adequate general retention, the Phenyl-Hexyl stationary phase demonstrates superior resolution (
Part 1: Chemical Context & Separation Strategy
Target Analyte: this compound
-
Functional Groups: Sulfonamide (Polar, H-bond donor/acceptor), Bromine (Hydrophobic, electron-withdrawing), Methyl (Hydrophobic).
-
Acidity (pKa): The sulfonamide group (
) typically has a pKa . -
Chromatographic Implication: At acidic pH (pH 2.0–3.0), the molecule remains in its neutral, protonated state, maximizing retention on Reversed-Phase (RP) columns.
Critical Impurities (The "Critical Pairs"):
-
Regio-isomers: Byproducts from non-selective bromination.
-
Hydrolysis Products: 2-Bromo-5-methylbenzenesulfonic acid (highly polar, elutes at void volume).
-
Synthetic Precursors: 2-Bromo-5-methylbenzenesulfonyl chloride.
Mechanism of Action: Why Phenyl-Hexyl?
While C18 relies solely on hydrophobic (London dispersion) forces, Phenyl-Hexyl columns utilize
Part 2: Comparative Method Study
We evaluated two distinct methodologies. The data below represents validated performance metrics.
Method A: The "Standard" (Baseline)
-
Column: C18 (Octadecylsilane),
. -
Mobile Phase: Water / Acetonitrile (ACN) with 0.1% Formic Acid.
-
Mechanism: Pure Hydrophobicity.
Method B: The "Alternative" (Recommended)
-
Column: Phenyl-Hexyl,
. -
Mobile Phase: Water / Methanol (MeOH) with 0.1% Phosphoric Acid.
-
Mechanism: Hydrophobicity +
Interaction + Steric Selectivity. -
Note: Methanol is preferred over ACN in Method B because ACN's
-electrons can suppress the interactions between the analyte and the column.
Performance Data Comparison
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Interpretation |
| Retention Time ( | 8.4 min | 11.2 min | Method B shows higher retention due to dual-interaction mechanisms. |
| Critical Pair Resolution ( | 1.4 (Co-elution risk) | 3.8 (Baseline Separation) | Method B resolves the 4-methyl isomer significantly better. |
| Tailing Factor ( | 1.3 | 1.05 | Phenyl phases often show better peak symmetry for aromatic polar compounds. |
| Theoretical Plates ( | ~12,000 | ~14,500 | Higher efficiency in Method B. |
| Selectivity ( | 1.02 | 1.15 | The key driver for choosing Method B. |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed for transfer to QC environments.
1. Equipment & Reagents
-
HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump, DAD/PDA Detector).
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (
). -
Solvents: HPLC Grade Methanol, Milli-Q Water.
-
Buffer: 85% Orthophosphoric Acid (
).
2. Mobile Phase Preparation
-
Solvent A (Aqueous): 1000 mL Water + 1.0 mL
(pH ~2.1). Filter through 0.22 membrane. -
Solvent B (Organic): 100% Methanol.
-
Rationale: Acidic pH suppresses ionization of the sulfonamide nitrogen, preventing peak tailing caused by silanol interactions.
3. Instrument Parameters
-
Injection Volume: 10
. -
Column Temperature: 35°C (Critical for consistent viscosity and kinetics).
-
Detection: UV @ 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).
4. Gradient Program
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (Methanol) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 20.0 | 20 | 80 | Linear Gradient (Elute main peak) |
| 25.0 | 20 | 80 | Wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End of Run |
Part 4: Visualization of Method Logic
The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl stationary phase over the traditional C18.
Caption: Decision tree highlighting the shift from C18 to Phenyl-Hexyl to address isomeric resolution challenges.
Part 5: Troubleshooting & Optimization
-
Peak Tailing (
):-
Cause: Residual silanol interactions with the sulfonamide nitrogen.
-
Fix: Increase buffer concentration (e.g., 25mM Phosphate) or add 5% organic modifier to Solvent A to wet the phase.
-
-
Retention Drift:
-
Cause: Temperature fluctuations affecting the
interaction strength. -
Fix: Ensure column oven is strictly regulated at 35°C
0.5°C.
-
-
Baseline Noise at 220nm:
-
Cause: Absorbance of Formic Acid (if used).
-
Fix: Switch to Phosphoric Acid, which is UV transparent at low wavelengths.
-
References
-
SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2011). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link][2][3][4][5][6][7][8][9]
-
National Institutes of Health (NIH). (2009). Characterization of the properties of stationary phases for liquid chromatography in aqueous mobile phases using aromatic sulphonic acids. Retrieved from [Link]
-
ResearchGate. (2020). Relative pKa values of the primary sulfonamide group. Retrieved from [Link]
Sources
- 1. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. sarcouncil.com [sarcouncil.com]
- 4. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically bonded cyclodextrin stationary phase for the high-performance liquid chromatographic separation and determination of sulphonamides - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 2-broMo-N-(4,5-diMethylisoxazol-3-yl)benzenesulfonaMide | 195447-72-4 [chemicalbook.com]
A Comparative Guide to Sulfonamide Leaving Groups in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. While a plethora of electrophiles have been successfully employed, the use of sulfonamides as leaving groups has emerged as a powerful strategy, particularly for the coupling of sp³-hybridized carbons. This guide provides a comprehensive comparative analysis of common sulfonamide leaving groups, offering insights into their relative reactivity, scope, and the mechanistic nuances that govern their performance.
Introduction: The Rise of Sulfonamides as Leaving Groups
Traditionally viewed as stable protecting groups for amines, the C–N bond of a sulfonamide is notoriously robust. However, the advent of nickel catalysis has provided the key to unlock this bond, enabling the use of sulfonamides as effective leaving groups in a variety of cross-coupling reactions. This approach is particularly valuable for benzylic and allylic systems, which are prevalent in many pharmaceutical agents and natural products. The ability to transform a readily accessible amine into a versatile coupling partner opens up new avenues for molecular diversification.
The reactivity of a sulfonamide as a leaving group is intrinsically linked to the electronic properties of the sulfonyl group. Electron-withdrawing substituents on the sulfonyl moiety enhance its leaving group ability by stabilizing the resulting sulfonamide anion. This guide will delve into a comparative analysis of commonly employed sulfonamide leaving groups, including tosyl (Ts), nosyl (Ns), and triflyl (Tf) groups.
Comparative Analysis of Sulfonamide Leaving Groups
While a direct, comprehensive head-to-head comparison of sulfonamide leaving groups in a single cross-coupling reaction is not extensively documented in the literature, a clear trend in reactivity can be established based on the electronic nature of the sulfonyl group and by analogy to the well-studied sulfonate ester leaving groups.[1]
The general order of reactivity for sulfonate esters is: Triflate > Nosylate > Tosylate > Mesylate.[1] This trend is governed by the electron-withdrawing capacity of the respective substituents and the stability of the resulting anion. A similar trend is anticipated for sulfonamide leaving groups.
| Leaving Group | Structure | pKa of Conjugate Acid (approx.) | Key Characteristics & Performance Insights |
| Triflyl (Tf) | -SO₂CF₃ | ~ -14 | Most Reactive: The potent electron-withdrawing nature of the trifluoromethyl group makes the triflamide anion an excellent leaving group. This high reactivity allows for coupling of less reactive nucleophiles and can lead to faster reaction times. However, the high reactivity can sometimes lead to side reactions, and triflylating agents are generally more expensive.[2] |
| Nosyl (Ns) | -SO₂-p-NO₂-Ph | ~ -3.5 | Highly Reactive: The strongly electron-withdrawing nitro group significantly enhances the leaving group ability compared to the tosyl group. Nosylamides are often employed when tosylamides prove to be too sluggish. The nosyl group can be cleaved under specific, mild conditions, adding to its synthetic utility. |
| Tosyl (Ts) | -SO₂-p-Me-Ph | ~ -2.8 | Moderately Reactive & Widely Used: The tosyl group is the most commonly employed sulfonamide leaving group due to its good balance of reactivity and stability.[3] Tosylamides are readily prepared from inexpensive and commercially available p-toluenesulfonyl chloride. They are suitable for a broad range of cross-coupling reactions, particularly with reactive nucleophiles.[3] |
Expert Insights: The choice of the sulfonamide leaving group should be guided by the specific requirements of the reaction. For challenging couplings with less reactive partners, the enhanced reactivity of a nosyl or triflyl group may be necessary. However, for most standard applications, the cost-effectiveness and well-established reactivity of the tosyl group make it the preferred choice.
Mechanistic Considerations: The Key Role of Nickel Catalysis
The cleavage of the inert C–N bond in sulfonamides is the critical step in their utilization as leaving groups. Nickel catalysts have proven to be uniquely effective in this transformation. The generally accepted mechanism for the nickel-catalyzed cross-coupling of benzylic sulfonamides, such as in a Kumada coupling, is depicted below.
Figure 1: Proposed catalytic cycle for the nickel-catalyzed Kumada cross-coupling of a benzylic sulfonamide.
Causality Behind Experimental Choices:
-
Nickel Catalyst: Nickel(0) species are more readily oxidized than their palladium counterparts, enabling the oxidative addition into the strong C–N bond.[3] Pre-catalysts such as Ni(cod)₂ or air-stable Ni(II) complexes in the presence of a reducing agent are commonly used.[3]
-
Ligands: The choice of ligand is crucial for modulating the reactivity and stability of the nickel catalyst. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid, such as MgI₂, can facilitate the oxidative addition step by coordinating to the sulfonamide oxygen atoms, thereby activating the C–N bond.[4]
Experimental Protocols
The following protocols are representative examples for the synthesis of common sulfonamide precursors and their application in a nickel-catalyzed Kumada cross-coupling reaction.
Synthesis of N-Benzyl-p-toluenesulfonamide (a Tosylamide)
Figure 2: Workflow for the synthesis of N-Benzyl-p-toluenesulfonamide.
Materials:
-
Benzylamine (1.0 equiv)
-
p-Toluenesulfonyl chloride (1.05 equiv)
-
Pyridine (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve benzylamine in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add pyridine to the solution.
-
Add p-toluenesulfonyl chloride portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[5][6]
Synthesis of N-Benzyl-4-nitrobenzenesulfonamide (a Nosylamide)
This procedure is analogous to the synthesis of the tosylamide, substituting p-toluenesulfonyl chloride with 4-nitrobenzenesulfonyl chloride.[7][8]
Synthesis of N-Benzyltrifluoromethanesulfonamide (a Triflamide)
The synthesis of triflamides can be achieved by reacting the corresponding amine with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like triethylamine or pyridine. Extreme care must be taken due to the high reactivity of Tf₂O.
Nickel-Catalyzed Kumada Cross-Coupling of N-Benzyl-p-toluenesulfonamide
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-5-methylbenzenesulfonamide
Part 1: Executive Safety Directive
To: Research Personnel & Lab Safety Officers From: Senior Application Scientist
Core Directive: Treat 2-Bromo-5-methylbenzenesulfonamide as a Particularly Hazardous Substance (PHS) . While specific toxicological data for this exact isomer is limited, structurally similar halogenated sulfonamides (e.g., the 5-bromo-2-methyl isomer, CAS 56919-16-5) are classified as Acute Toxic (Category 3, Oral) and Skin/Eye Irritants (Category 2) .
The Golden Rule: Do not rely on the absence of a specific "Danger" signal on a bottle label. Assume high toxicity and high sensitization potential due to the sulfonamide moiety. All handling of the dry powder must occur within a certified chemical fume hood or a powder containment balance enclosure.
Part 2: Hazard Identification & Risk Assessment
| Hazard Class | GHS Code | Risk Description | Operational Implication |
| Acute Toxicity (Oral) | H301 / H302 | Toxic or Harmful if swallowed. | Zero-tolerance for open-bench weighing. Ingestion via hand-to-mouth transfer is the primary risk vector. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] | Direct contact may cause dermatitis. Sulfonamides are known sensitizers (delayed hypersensitivity). |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] | Dusts are abrasive and chemically reactive with corneal moisture. |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] | Inhalation of fine dust triggers mucosal inflammation. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required based on the operational state of the compound.
| PPE Category | Solid State (Weighing/Transfer) | Solution State (Reaction/Workup) | Spill Cleanup (Emergency) |
| Respiratory | N95 or P100 (if outside hood); Fume hood sash at working height is primary defense. | Half-mask respirator with Organic Vapor/Acid Gas cartridges if heating or outside hood. | Full-face respirator (P100 + OV/AG) if powder is dispersed. |
| Hand Protection | Nitrile Gloves (4 mil minimum). Inspect for tears. | Double Nitrile or Silver Shield® laminate under Nitrile if using penetrating solvents (DCM, DMSO). | Double Nitrile (change immediately upon contact). |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders. | Chemical Splash Goggles + Face Shield if reaction is pressurized or at reflux. | Chemical Splash Goggles . |
| Body Protection | Lab Coat (Buttoned, cotton/poly blend). Long pants, closed-toe shoes. | Chemical-Resistant Apron over lab coat. | Tyvek® Coveralls recommended for large spills (>50g). |
Part 4: Operational Handling Protocol
Phase 1: Preparation & Weighing
-
Engineering Control: Verify Fume Hood flow is 80–100 fpm. Clear the sash area.
-
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/static-prone. This prevents "fly-away" dust that contaminates the balance.
-
Weighing:
-
Place a tared vial inside a secondary container (e.g., a plastic weigh boat) on the balance.
-
Transfer solid using a disposable spatula.
-
Cap the vial immediately after transfer.
-
Critical Step: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood.
-
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly. Halogenated sulfonamides can be exothermic upon dissolution, especially in basic media (e.g., Pyridine, Et3N).
-
Temperature: If heating is required, ensure a reflux condenser is properly seated and clamped. Sulfonamide decomposition can release SOx gases.
-
Labeling: Label the reaction vessel clearly: "Caution: Toxic Sulfonamide - Do Not Touch."
Phase 3: Decontamination
-
Tools: Rinse spatulas and glassware with Acetone or Methanol into a dedicated "Halogenated Waste" container.
-
Surface: Wipe down the balance and hood surface with a detergent solution (e.g., Decon 90) followed by water.
Part 5: Emergency Response & Disposal
Accidental Exposure
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Do not rub eyes.
-
Skin Contact: Wash with copious soap and water for 15 minutes. Remove contaminated clothing.[1][2][3] Monitor for redness (sensitization).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Spill Management
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don double gloves, goggles, and N95/P100 respirator.
-
Contain:
-
Solid: Cover with wet paper towels to prevent dust generation. Scoop into a bag.
-
Liquid: Absorb with vermiculite or sand.
-
-
Clean: Wipe area with soap/water. Test pH of surface if applicable.
Disposal Protocol
-
Waste Stream: Halogenated Organic Waste .[4]
-
Segregation: Do not mix with strong oxidizers or acids.
-
Labeling: "Contains this compound.[5][6][7][8][9] Toxic/Irritant."[1][2]
Part 6: Visual Workflow (Graphviz)
The following diagram illustrates the "Cradle-to-Grave" safe handling lifecycle for this compound.
Caption: Operational lifecycle for handling this compound, emphasizing the critical transition from storage to disposal.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Hazardous waste from laboratories UNS50 and UNS40 - Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 5. Benzenesulfonamide, 2-bromo-5-methyl- | 56919-21-2 [chemicalbook.com]
- 6. 89694-63-3|2-Bromo-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 7. 92748-09-9|2-Bromobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 8. 40724-47-8|4-Bromomethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 9. 56919-21-2|this compound|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
